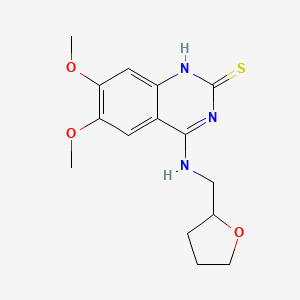
6,7-dimethoxy-4-(2-oxolanylmethylamino)-1H-quinazoline-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-dimethoxy-4-(2-oxolanylmethylamino)-1H-quinazoline-2-thione is a member of quinazolines.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Process : A study detailed the synthesis of related quinazoline derivatives from starting materials like 2-amino-4,5-dimethoxybenzoic acid through processes such as cyclization, chlorination, and substitution (Liu Hai-bin, 2011).
- Intermediate in Drug Synthesis : Quinazoline derivatives have been used as intermediates in the synthesis of drugs like Doxazosin, Terazosin, and Prazosin, with research indicating various methods to produce these compounds (Zheng Xiao-hui, 2011).
Biological Activities
- Anticancer Activity : Some quinazoline derivatives have demonstrated anti-cancer activity against certain cell lines, suggesting potential therapeutic applications (Li Bao-lin, 2011).
- Antimalarial Potential : A variety of 6,7-dimethoxyquinazoline derivatives have been synthesized and evaluated for their antimalarial activity, identifying promising leads for antimalarial drug development (Yuki Mizukawa et al., 2021).
- Antimicrobial and Anti-inflammatory Properties : Novel quinazoline derivatives have been synthesized and shown to possess antimicrobial and anti-inflammatory properties, indicating their potential in therapeutic applications (Asmaa E Kassab et al., 2016).
Pharmaceutical Applications
- Development of Antitubercular Agents : Research has identified novel 4-anilinoquinolines and 4-anilinoquinazolines as inhibitors of Mycobacterium tuberculosis, with potential as antitubercular agents (Christopher R M Asquith et al., 2019).
Chemical Properties and Synthesis
- Chemical Structure Analysis : The molecular structure of related compounds has been characterized using techniques like NMR and MS, providing insights into their chemical properties and potential applications (C. Lai et al., 1997).
Propiedades
Nombre del producto |
6,7-dimethoxy-4-(2-oxolanylmethylamino)-1H-quinazoline-2-thione |
|---|---|
Fórmula molecular |
C15H19N3O3S |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
6,7-dimethoxy-4-(oxolan-2-ylmethylamino)-1H-quinazoline-2-thione |
InChI |
InChI=1S/C15H19N3O3S/c1-19-12-6-10-11(7-13(12)20-2)17-15(22)18-14(10)16-8-9-4-3-5-21-9/h6-7,9H,3-5,8H2,1-2H3,(H2,16,17,18,22) |
Clave InChI |
CTYSCOMGJSFQHS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCC3CCCO3)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[[(1-Oxo-2,2-diphenylethyl)amino]-sulfanylidenemethyl]amino]benzoic acid](/img/structure/B1225860.png)
![4-Methyl-3-(4-morpholinylsulfonyl)benzoic acid [3-[[oxo(thiophen-2-yl)methyl]amino]phenyl] ester](/img/structure/B1225861.png)
![2-[5-[(E)-(10-bromo-3-oxo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-4-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B1225862.png)
![N-[2-[4-[(4-chlorophenyl)-oxomethyl]-1-piperazinyl]phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B1225867.png)
![2-[N-(benzenesulfonyl)-2-chloro-5-(trifluoromethyl)anilino]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B1225870.png)
![N-[5-(2-methoxyethylthio)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B1225872.png)
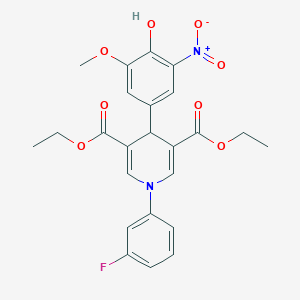
![4-methyl-2-[(4-methylphenyl)sulfonylamino]pentanoic acid (4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-7-yl) ester](/img/structure/B1225876.png)
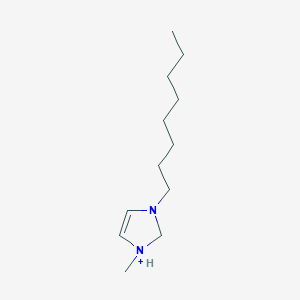
![benzoic acid 2-[(2S)-7-oxo-2,3-dihydrofuro[3,2-g][1]benzopyran-2-yl]propan-2-yl ester](/img/structure/B1225879.png)
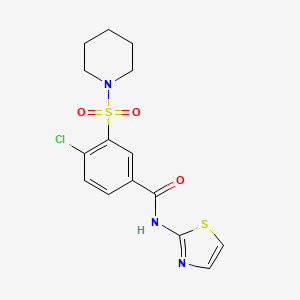
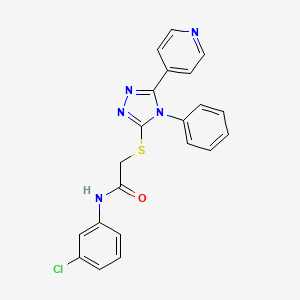
![1-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-(2-furanylmethyl)-3-(2-methoxyphenyl)thiourea](/img/structure/B1225883.png)
![2-(4-Chloro-3-methylphenoxy)acetic acid [4-[(4-methylanilino)-oxomethyl]phenyl] ester](/img/structure/B1225885.png)